molecular formula C18H29N3O2 B4116046 N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No. B4116046
M. Wt: 319.4 g/mol
InChI Key: WONVGBQPEASBNY-UHFFFAOYSA-N
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Description

Adamantyl compounds are known for their bulky and rigid structures . They are often used in the synthesis of various polymers . The compound you mentioned seems to be a urea derivative, which suggests it might have multiple applications, including medicinal chemistry .


Molecular Structure Analysis

The adamantyl group is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It possesses a small strain energy derived from the fixed chair-form conformations of the fused cyclohexane rings .


Chemical Reactions Analysis

Adamantyl-containing compounds are known to undergo living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .


Physical And Chemical Properties Analysis

Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some adamantyl-benzamides have been studied as anti-inflammatory agents acting as dual modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase .

Future Directions

The future directions of research would depend on the specific properties and potential applications of the compound. Adamantyl compounds, in general, are of interest in various fields including medicinal chemistry and polymer science .

properties

IUPAC Name

1-(1-adamantyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c22-16-3-1-5-21(16)6-2-4-19-17(23)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,1-12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONVGBQPEASBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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